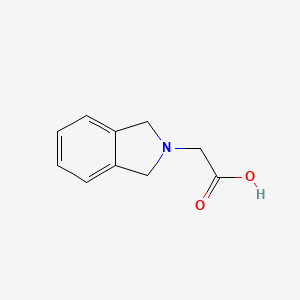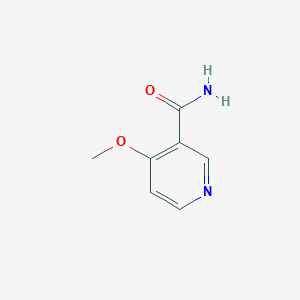
3-(1-甲基-1H-吡唑-5-基)苯胺
概述
描述
3-(1-Methyl-1H-pyrazol-5-yl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety
科学研究应用
3-(1-Methyl-1H-pyrazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals .
作用机制
Target of Action
Similar compounds have been reported to interact with enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as metabolism and cell growth.
Mode of Action
It’s suggested that similar compounds may interact with their targets throughbinding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence theNAD+ salvage pathway and antipromastigote activity , which are critical for cellular metabolism and growth.
Result of Action
Similar compounds have been reported to exhibitantioxidant and anticancer activities , suggesting potential therapeutic applications.
生化分析
Biochemical Properties
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and antioxidant effects .
Cellular Effects
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . For instance, compound 3i, a derivative of pyrazole, was found to be cytotoxic in the RKO cell line .
Molecular Mechanism
It is known that addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Metabolic Pathways
Some pyrazole derivatives have been shown to inhibit c-MET in both in vitro and in vivo target modulation studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of 3-(1-Methyl-1H-pyrazol-5-yl)aniline may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and eco-friendly solvents can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts
Major Products
The major products formed from these reactions include substituted pyrazoles, aniline derivatives, and various heterocyclic compounds that can serve as intermediates in further synthetic applications .
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 3-(1-Methyl-1H-pyrazol-5-yl)phenol
- 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.
属性
IUPAC Name |
3-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWGUASUNFUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640331 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-08-0 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

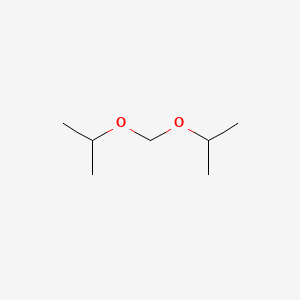


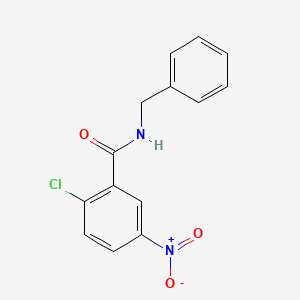
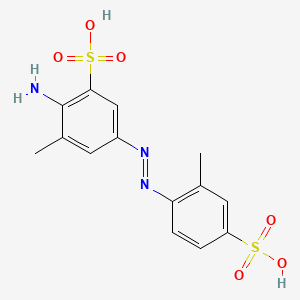
mercury](/img/structure/B1604585.png)

